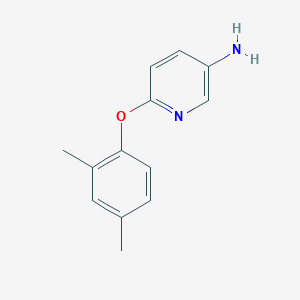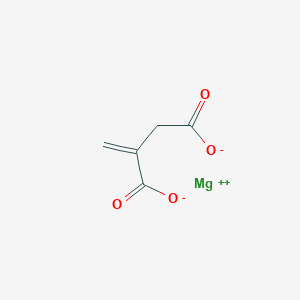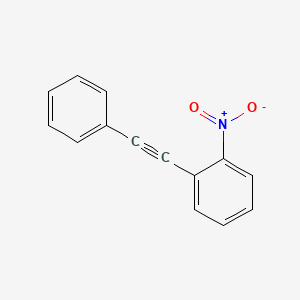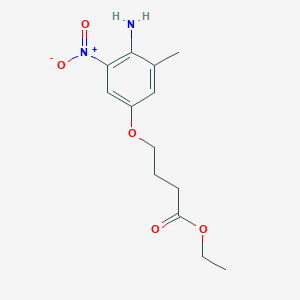
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate is an organic compound with the molecular formula C13H18N2O5. It is characterized by the presence of an ethyl ester group, an amino group, a nitro group, and a phenoxy group attached to a butanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate typically involves the following steps:
Nitration: The starting material, 4-amino-3-methylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Etherification: The nitrated product is then reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acyl chlorides, bases such as triethylamine.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-(4-amino-3-methylphenoxy)butanoic acid.
Substitution: Amides derived from the reaction with acyl chlorides.
Hydrolysis: 4-(4-amino-3-methyl-5-nitrophenoxy)butanoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate can be compared with similar compounds such as:
Ethyl 4-(4-amino-3-methylphenoxy)butanoate: Lacks the nitro group, resulting in different reactivity and applications.
Ethyl 4-(4-nitro-3-methylphenoxy)butanoate: Lacks the amino group, affecting its biochemical interactions.
Ethyl 4-(4-amino-3-methyl-5-hydroxyphenoxy)butanoate: Contains a hydroxyl group instead of a nitro group, altering its chemical properties.
Propriétés
Formule moléculaire |
C13H18N2O5 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate |
InChI |
InChI=1S/C13H18N2O5/c1-3-19-12(16)5-4-6-20-10-7-9(2)13(14)11(8-10)15(17)18/h7-8H,3-6,14H2,1-2H3 |
Clé InChI |
PUDZSIRBEGAVCJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=CC(=C(C(=C1)C)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)

![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)
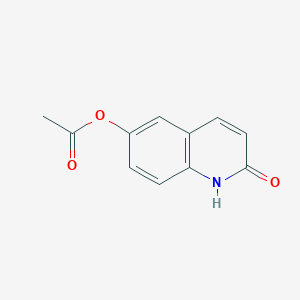
![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)
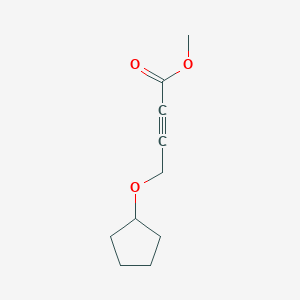
![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)

